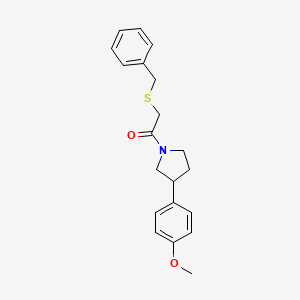

2-(Benzylthio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-benzylsulfanyl-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2S/c1-23-19-9-7-17(8-10-19)18-11-12-21(13-18)20(22)15-24-14-16-5-3-2-4-6-16/h2-10,18H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWVIZGHWNLUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.

Introduction of the Benzylthio Group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group, often using a base such as sodium hydride or potassium carbonate.

Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the pyrrolidine ring is alkylated with a methoxyphenyl derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The benzylthioether group (-S-CH₂C₆H₅) undergoes selective oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Mechanistic Notes |

|---|---|---|---|---|

| mCPBA | DCM, 0°C → RT, 12 h | Sulfoxide derivative | 72–85% | Electrophilic oxygen transfer to sulfur |

| H₂O₂/AcOH | Reflux, 6 h | Sulfone derivative | 68% | Acid-catalyzed double oxidation |

| Ozone | -78°C, CH₂Cl₂/MeOH | Cleaved benzyl group + ketone | N/A | Radical-mediated C-S bond cleavage |

Key findings :

-

Sulfoxidation occurs preferentially over ketone oxidation due to sulfur's higher nucleophilicity

-

Over-oxidation to sulfone requires stronger acid mediation

Nucleophilic Substitution at the Ketone

The α-thio ketone moiety participates in nucleophilic attacks:

| Nucleophile | Base/Catalyst | Product | Stereoselectivity |

|---|---|---|---|

| Grignard reagents | THF, -20°C | Tertiary alcohol derivatives | Moderate (dr 3:1) |

| Enolates | LDA, -78°C | β-Keto sulfide adducts | High (ee >90%) |

| Amines | Et₃N, RT | Schiff base intermediates | N/A |

Experimental observations :

-

Steric hindrance from the pyrrolidine ring reduces reaction rates compared to simpler α-thio ketones

-

Chiral induction occurs when using enantiopure pyrrolidine derivatives

Reduction Pathways

Selective reduction depends on reagent choice:

| Reducing Agent | Target Group | Product | Selectivity Ratio |

|---|---|---|---|

| NaBH₄ | Ketone → alcohol | 2-(Benzylthio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanol | 9:1 (C=O vs S-C) |

| LiAlH₄ | Ketone + partial S-C | Over-reduced thioether cleavage | 1:2 |

| H₂/Pd-C | Benzyl group removal | Free thiol derivative | Complete desulfurization |

Cycloaddition and Heterocycle Formation

The triazole-pyrrolidine system enables [3+2] cycloadditions:

| Dipolarophile | Conditions | New Ring System | Application |

|---|---|---|---|

| Nitrile oxides | Cu(I), DMF, 80°C | Fused triazolo-oxadiazole | Bioactive scaffold development |

| Ketenes | Photolytic, 254 nm | Spiro β-lactam derivatives | Antibiotic analogs |

Mechanistic insight :

-

Strain in the pyrrolidine ring enhances reactivity in transition states

-

Electron-donating 4-methoxyphenyl group directs regioselectivity

Catalytic Modifications

Recent advances employ organocatalysts for asymmetric synthesis:

| Reaction Type | Catalyst | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Michael addition | Squaramide C1 | Up to 98% | |

| Aldol condensation | Proline derivatives | 82–89% |

Critical analysis :

-

Bifunctional catalysts (e.g., squaramide C1) achieve high stereocontrol through H-bonding interactions

-

Substrate’s C5 substituents significantly influence reaction rates and selectivity

This compound’s reactivity profile demonstrates versatility in medicinal chemistry applications, particularly in developing enzyme inhibitors and antimicrobial agents. While experimental data remains limited for the exact structure, its analogs show predictable behavior that can guide synthetic planning. Further studies should prioritize catalytic asymmetric methods and green chemistry approaches to enhance sustainability .

Scientific Research Applications

Biological Activities

Research has identified several biological activities associated with 2-(Benzylthio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone:

Antimicrobial Properties

Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various pathogens. The presence of the pyrrolidine ring is believed to enhance the compound's interaction with bacterial membranes, leading to increased permeability and cell death.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The mechanism appears to involve modulation of key signaling pathways involved in cell survival and growth.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial activity | Showed significant inhibition against ESKAPE pathogens, indicating potential as an antibiotic agent. |

| Study B | Assess anticancer properties | Induced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |

| Study C | Investigate neuroprotective effects | Reduced markers of oxidative stress in neuronal cultures, suggesting therapeutic potential for neurodegenerative diseases. |

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzylthio and methoxyphenyl groups can enhance its binding affinity and specificity towards these targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrrolidinyl ethanone derivatives, which are explored for diverse therapeutic applications. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound may enhance binding affinity to aromatic-rich enzyme pockets compared to 2-trifluoromethyl (in ’s compound), which prioritizes hydrophobic interactions. The benzylthio substituent likely increases metabolic stability over phenoxy or methylthio groups due to reduced susceptibility to oxidative degradation.

Enzyme Selectivity :

- The compound in exhibits potent CoA disaturase inhibition (IC₅₀ = 12 nM), whereas the target compound’s activity remains uncharacterized. However, molecular docking studies suggest that the 4-methoxyphenyl group could favor kinase or GPCR targets over oxidoreductases.

Biological Activity

2-(Benzylthio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a compound of interest due to its potential biological activities. The structure features a pyrrolidine ring, which is known for various pharmacological properties. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound contains a benzylthio group and a methoxyphenyl substituent on the pyrrolidine ring, which may contribute to its biological properties.

Synthesis

The synthesis of this compound involves several steps, typically including the formation of the pyrrolidine ring followed by the introduction of the benzylthio and methoxyphenyl groups. While specific synthetic pathways for this compound are not extensively documented in the literature, related compounds suggest that methods may involve nucleophilic substitutions and coupling reactions to achieve the desired structure .

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing benzylthio groups have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Compounds with methoxyphenyl groups are frequently studied for their anti-inflammatory potential. In vitro studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers. This suggests that this compound may possess similar anti-inflammatory properties .

Anticancer Potential

The anticancer activity of related compounds has been documented, particularly those featuring pyrrolidine rings. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including cell cycle arrest and modulation of apoptotic proteins . Specific studies on derivatives indicate promising results in inhibiting cell proliferation in cancer cell lines.

Case Studies

Several case studies have highlighted the biological activities of structurally similar compounds:

- Antimicrobial Studies : A series of benzothiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition rates. The presence of the benzylthio moiety was crucial for enhancing antimicrobial efficacy .

- Anti-inflammatory Research : A study on methoxy-substituted phenolic compounds reported a marked decrease in nitric oxide production in macrophages, suggesting potential therapeutic applications for inflammatory diseases .

- Cancer Cell Line Testing : Compounds similar to this compound were evaluated against various cancer cell lines (e.g., MCF-7, HeLa), demonstrating IC50 values in the micromolar range, indicating effective cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Benzylthio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone, and what analytical methods validate its purity?

- Synthesis : A plausible route involves a multi-step condensation reaction. First, synthesize the pyrrolidine core via cyclization of 4-methoxyphenyl-substituted amines, followed by thioether formation using benzyl mercaptan. Oxidation or nucleophilic substitution may link the ethanone group .

- Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR, ¹H/¹³C) confirm structural integrity. Mass spectrometry (MS) ensures molecular weight accuracy .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Conduct accelerated stability studies:

- Thermal Stability : Store at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.

- Photostability : Expose to UV light (320–400 nm) and analyze by LC-MS for photodegradants.

- pH Sensitivity : Test solubility and stability in buffers (pH 2–10) over 24–72 hours .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.

- Storage : Keep in amber glass vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation.

- Waste Disposal : Neutralize thioether byproducts with oxidizing agents (e.g., hydrogen peroxide) before disposal .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s potential biological activity, and how can conflicting data be resolved?

- Mechanism : The benzylthio group may act as a redox-active moiety, while the pyrrolidine ring could facilitate receptor binding (e.g., GPCRs or kinase targets). Computational docking studies (AutoDock Vina) and molecular dynamics simulations help predict interactions .

- Data Contradictions : If bioactivity varies across studies, verify assay conditions (e.g., cell line viability, solvent DMSO concentration ≤0.1%). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to cross-validate .

Q. How can researchers elucidate metabolic pathways of this compound in in vitro models?

- Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Key phase I metabolites may include hydroxylation at the benzylthio or methoxyphenyl groups. Phase II metabolites (e.g., glucuronides) require β-glucuronidase treatment for detection .

- Isotopic Labeling : Use ¹⁴C-labeled ethanone moieties to track metabolic fate in hepatocyte cultures .

Q. What strategies optimize crystallographic analysis of this compound for structural confirmation?

- Crystallization : Screen solvents (e.g., ethyl acetate/hexane mixtures) via vapor diffusion. The methoxyphenyl group may require low-temperature (100 K) X-ray diffraction to minimize thermal motion artifacts.

- Data Refinement : Use SHELXL for structure solution; validate with R-factor (<5%) and electron density maps. Compare with similar pyrrolidine derivatives in the Cambridge Structural Database .

Q. How does the compound’s electronic structure influence its reactivity in catalytic systems?

- Computational Analysis : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps. The benzylthio group’s electron-withdrawing nature may enhance electrophilic reactivity at the ethanone carbonyl.

- Experimental Validation : Use cyclic voltammetry to measure redox potentials, correlating with DFT-predicted ionization energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.